2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one
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Overview
Description
2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione is an organic compound with a complex structure consisting of 27 hydrogen atoms, 17 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is notable for its unique arrangement of functional groups, which include an ethoxyamino group, a pyridinyl group, and a cyclohexane-1,3-dione core.
Preparation Methods
The synthesis of 2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an ethoxyamine derivative with a butylidene precursor, followed by cyclization to form the cyclohexane-1,3-dione ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The ethoxyamino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione can be compared with similar compounds such as:
2-[1-(Ethoxyamino)butylidene]-5-[(3R)-thian-3-yl]cyclohexane-1,3-dione: This compound has a thianyl group instead of a pyridinyl group, which may alter its chemical and biological properties.
2-[1-(Ethoxyamino)butylidene]-5-[(3R)-oxolan-3-yl]cyclohexane-1,3-dione: The presence of an oxolan group in place of the pyridinyl group can lead to different reactivity and applications.
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H22N2O3/c1-3-6-14(19-22-4-2)17-15(20)9-13(10-16(17)21)12-7-5-8-18-11-12/h5,7-8,11,13,20H,3-4,6,9-10H2,1-2H3/b19-14+ |
InChI Key |
XEAIRGYHKZGEAK-XMHGGMMESA-N |
Isomeric SMILES |
CCC/C(=N\OCC)/C1=C(CC(CC1=O)C2=CN=CC=C2)O |
Canonical SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
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